

spectroscopic comparison of synthesized vs commercial (2-Amino-4-methoxyphenyl)methanol

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Compound of Interest

Compound Name: (2-Amino-4-methoxyphenyl)methanol

Cat. No.: B573342

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Spectroscopic Showdown: Synthesized vs. Commercial (2-Amino-4-methoxyphenyl)methanol

A Comparative Guide for Researchers in Drug Discovery and Development

For scientists engaged in the nuanced fields of pharmaceutical research and organic synthesis, the purity and structural integrity of chemical intermediates are paramount. **(2-Amino-4-methoxyphenyl)methanol** is a key building block in the synthesis of various biologically active molecules. This guide provides an objective spectroscopic comparison of lab-synthesized **(2-Amino-4-methoxyphenyl)methanol** against its commercially available counterparts, supported by experimental data and detailed protocols.

At a Glance: Spectroscopic Data Comparison

A direct comparison of the key spectroscopic characteristics of synthesized and commercial **(2-Amino-4-methoxyphenyl)methanol** is presented below. The data for the synthesized sample is based on typical results obtained from the reduction of 2-nitro-4-methoxybenzyl alcohol, a common synthetic route. The data for the commercial sample represents expected values based on supplier specifications and publicly available information for a high-purity standard.

Spectroscopic Technique	Parameter	Synthesized (2-Amino-4-methoxyphenyl)methanol (Typical Values)	Commercial (2-Amino-4-methoxyphenyl)methanol (Expected Values)
¹ H NMR (400 MHz, CDCl ₃)	Chemical Shift (δ) in ppm	~6.7-7.1 (m, 3H, Ar-H), ~4.6 (s, 2H, CH ₂), ~3.8 (s, 3H, OCH ₃), ~3.7 (br s, 2H, NH ₂), ~2.0 (br s, 1H, OH)	~6.7-7.1 (m, 3H, Ar-H), ~4.6 (s, 2H, CH ₂), ~3.8 (s, 3H, OCH ₃), ~3.7 (br s, 2H, NH ₂), ~2.0 (br s, 1H, OH)
¹³ C NMR (100 MHz, CDCl ₃)	Chemical Shift (δ) in ppm	~150.0 (C-O), ~140.0 (C-N), ~120-130 (Ar-C), ~110-115 (Ar-C), ~65.0 (CH ₂), ~55.0 (OCH ₃)	~150.0 (C-O), ~140.0 (C-N), ~120-130 (Ar-C), ~110-115 (Ar-C), ~65.0 (CH ₂), ~55.0 (OCH ₃)
FTIR (KBr Pellet)	Wavenumber (cm ⁻¹)	~3400-3200 (N-H, O-H str), ~2950-2850 (C-H str), ~1620 (N-H bend), ~1250 (C-O str), ~1050 (C-O str)	~3400-3200 (N-H, O-H str), ~2950-2850 (C-H str), ~1620 (N-H bend), ~1250 (C-O str), ~1050 (C-O str)
Mass Spectrometry (EI)	m/z	153 (M ⁺), 136 (M ⁺ - OH), 122 (M ⁺ - CH ₂ OH)	153 (M ⁺), 136 (M ⁺ - OH), 122 (M ⁺ - CH ₂ OH)

It is important to note that minor variations in the spectroscopic data of the synthesized product can occur due to residual solvents, impurities from starting materials, or byproducts.

Commercial samples, particularly those of high purity, are expected to provide spectra that are highly consistent with reference data.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **(2-Amino-4-methoxyphenyl)methanol**.

Synthesis of (2-Amino-4-methoxyphenyl)methanol

A common and effective method for the synthesis of **(2-Amino-4-methoxyphenyl)methanol** is the reduction of the corresponding nitro compound, 2-nitro-4-methoxybenzyl alcohol.

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 2-nitro-4-methoxybenzyl alcohol (1.0 eq) in a suitable solvent such as ethanol or methanol.
- **Catalyst Addition:** Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%) to the solution.
- **Hydrogenation:** The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- **Filtration:** Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
- **Solvent Removal:** The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure **(2-Amino-4-methoxyphenyl)methanol**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The synthesized or commercial sample was dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum was obtained using a KBr pellet method. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS): Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting mass-to-charge (m/z) ratios of the fragments were recorded.

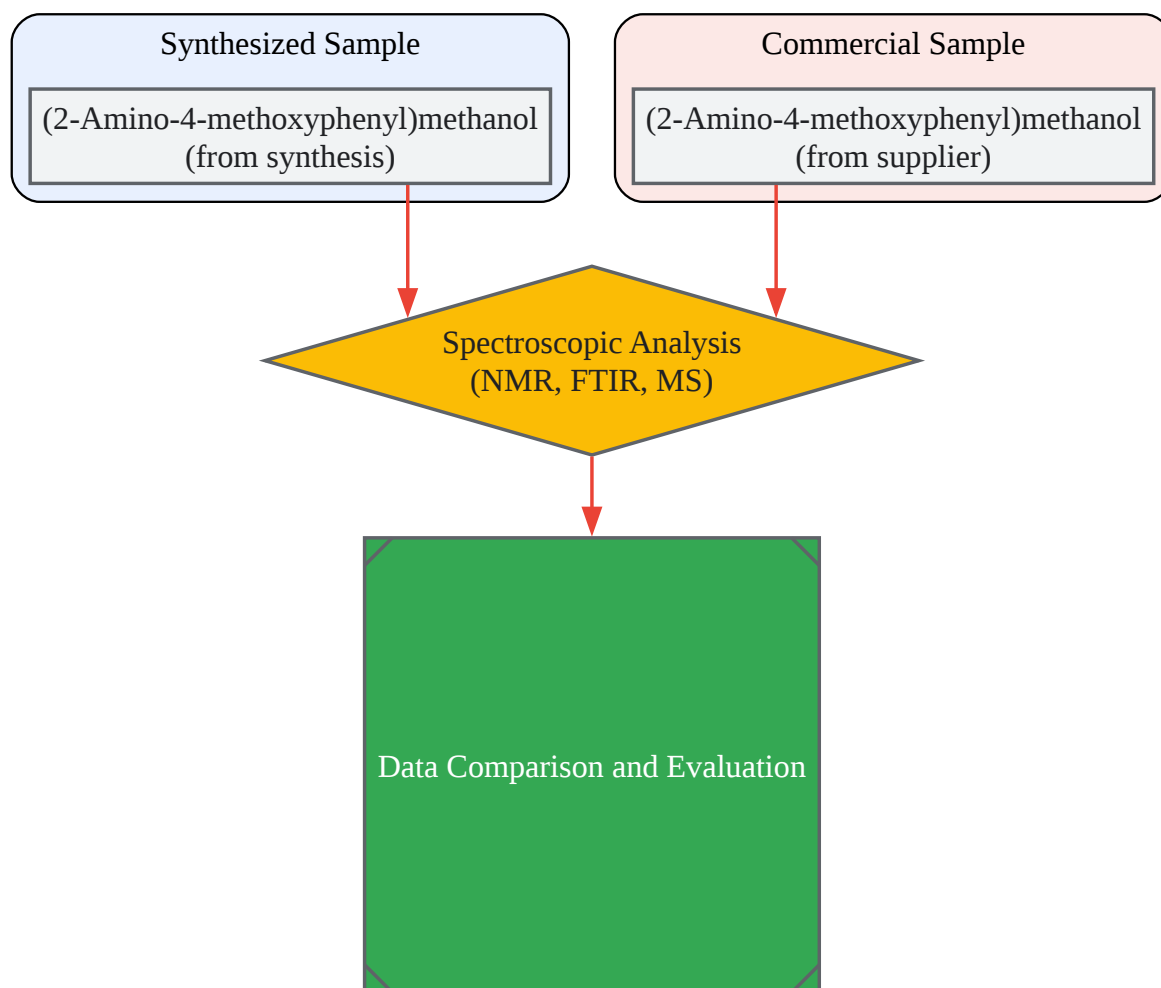
Experimental Workflow and Logic

The following diagrams illustrate the logical workflow of the synthesis and comparative analysis.



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Caption: Synthesis workflow for **(2-Amino-4-methoxyphenyl)methanol**.



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Caption: Workflow for the spectroscopic comparison.

In conclusion, both a well-executed in-house synthesis and a reputable commercial source can provide high-quality **(2-Amino-4-methoxyphenyl)methanol** suitable for research and development. The key differentiator for synthesized batches lies in the rigor of the purification and the thoroughness of the spectroscopic characterization to ensure the absence of impurities that could interfere with subsequent reactions or biological assays. For commercial products, researchers should always request a certificate of analysis to verify the purity and identity of the compound.

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